2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c25-20(17-28-16-18-6-2-1-3-7-18)22-10-15-29(26,27)24-13-11-23(12-14-24)19-8-4-5-9-21-19/h1-9H,10-17H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMOOIPXDWZSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzylsulfanyl group, followed by the introduction of the pyridinyl-substituted piperazine and the sulfonyl ethyl acetamide moiety. Common reagents used in these reactions include sulfur-containing compounds, piperazine derivatives, and acylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The piperazine and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the piperazine or pyridinyl moieties.
Scientific Research Applications
2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Based Linkers
a) N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a, )
- Key Differences :
- Linker : Uses a carbonyl group instead of sulfonyl.
- Substituents : Piperazine is substituted with a 3-(trifluoromethyl)benzoyl group.
- The trifluoromethyl group enhances electron-withdrawing effects, which may influence binding affinity to hydrophobic pockets .
b) 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()
- Key Differences :
- Core Structure : Piperazine is substituted with 3-chlorophenyl, and the sulfanyl group is attached to a dichlorobenzyl-phenyl ring.
- Impact : The dichlorobenzyl group increases lipophilicity significantly, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The absence of a pyridinyl substituent on piperazine could alter receptor selectivity .
Analogues with Heterocyclic Modifications
a) N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide ()
- Key Differences :
- Heterocycle : Replaces benzylsulfanyl with a benzothiazole ring.
- The absence of a sulfonyl linker reduces polarity compared to the target compound .
b) 2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()
- Key Differences :
- Heterocycle : Features a triazole ring instead of piperazine.
- Substituents : Includes a sulfamoylphenyl group.
- Impact : The triazole ring may engage in hydrogen bonding, while the sulfamoyl group enhances solubility. The absence of a pyridinyl-piperazine moiety limits direct structural analogy .
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Lipophilicity : The benzylsulfanyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, dichlorobenzyl () or trifluoromethyl (9a) groups may lead to excessive hydrophobicity .
- Receptor Targeting : Pyridinyl-substituted piperazines (target compound, ) are associated with enhanced selectivity for serotonin or dopamine receptors, whereas chlorophenyl substituents () may favor adrenergic receptors .
Biological Activity
Overview
2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzylsulfanyl group, a piperazine derivative, and a sulfonamide moiety, which may contribute to its diverse pharmacological properties.
The biological activity of this compound may involve its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, while the piperazine moiety can enhance binding affinity to biological targets. The exact mechanism is still under investigation, but it is hypothesized that the compound may modulate signaling pathways relevant to various diseases.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzylsulfanyl compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values in the low micromolar range, indicating potential as anti-tubercular agents .
Antitumor Activity
Research has also explored the antitumor potential of related compounds. A study on 5-pyridyl-1,3,4-oxadiazole derivatives revealed that modifications in the benzylsulfanyl group can enhance EGFR inhibitory activity, suggesting that similar modifications in our compound could yield promising anticancer agents .
Case Studies
- Anti-Tubercular Activity : A series of compounds derived from similar structures were synthesized and tested against Mycobacterium tuberculosis. Among these, several exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular agents .
- Cytotoxicity Studies : In evaluating the safety profile of these compounds, cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that many active compounds were non-toxic at effective concentrations, making them suitable candidates for therapeutic development .
Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Multi-step synthesis is typically required, starting with functionalization of the piperazine core. Key steps include:
- Sulfonylation: Reacting 4-(pyridin-2-yl)piperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C).
- Thioether Formation: Coupling the sulfonylated intermediate with benzyl mercaptan using a base (e.g., K₂CO₃) in DMF at 60–80°C.
- Acetamide Conjugation: Final coupling via EDC/HOBt-mediated amide bond formation.
Optimization involves adjusting solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and reaction times. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and benzylsulfanyl groups).
- Mass Spectrometry (HRMS): Exact mass verification (e.g., ESI-MS in positive ion mode).
- HPLC: Purity assessment (>95%) using a C18 column (acetonitrile/water gradient).
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content validation .
Q. What are the primary biological targets or assays for initial pharmacological screening?
- Methodological Answer: Prioritize assays aligned with structural motifs:
- Enzyme Inhibition: Test against kinases (e.g., PI3K) or proteases using fluorescence-based assays.
- Receptor Binding: Screen for affinity to serotonin/dopamine receptors (radioligand displacement assays).
- Antimicrobial Activity: MIC determination against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can computational models predict the compound’s binding modes to biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to simulate interactions with target proteins (e.g., homology models of GPCRs).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models: Corrogate substituent effects (e.g., benzylsulfanyl vs. phenylsulfonyl) on activity using MOE or RDKit .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer:
- Dose-Response Validation: Re-test activity in standardized assays (e.g., IC₅₀ in triplicate).
- Metabolic Stability: Assess hepatic microsomal degradation (e.g., human liver microsomes + NADPH).
- Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety.
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm via solvent evaporation).
- Salt Formation: Test hydrochloride or mesylate salts for enhanced aqueous solubility .
Q. How to design derivatives to probe structure-activity relationships (SAR) for the sulfonylpiperazine moiety?
- Methodological Answer:
- Isosteric Replacements: Substitute sulfonyl with carbonyl or phosphoryl groups.
- Ring Modifications: Synthesize analogues with morpholine or thiomorpholine cores.
- Positional Scanning: Vary substituents on the pyridine ring (e.g., 3-Cl vs. 4-OCH₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
